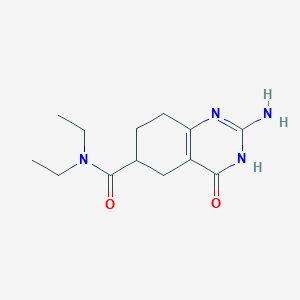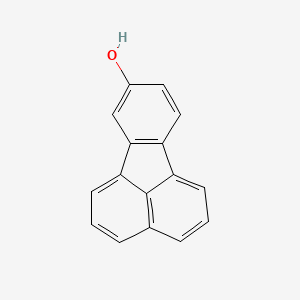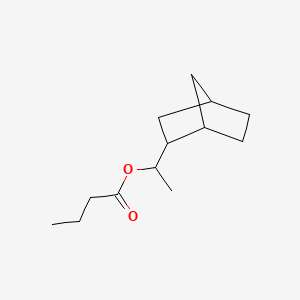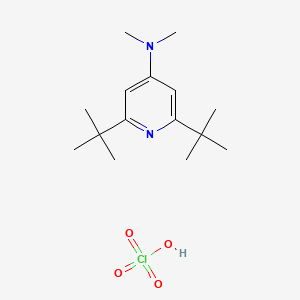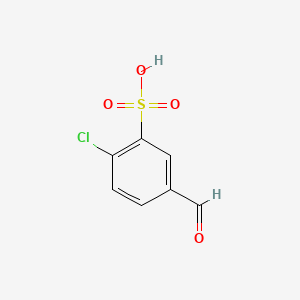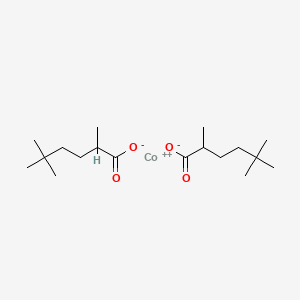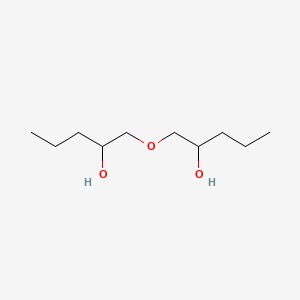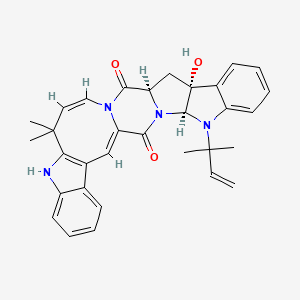
Okaramine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Okaramine A ist ein neuartiges Indolalkaloid mit signifikanter insektizider Aktivität. Es wurde erstmals aus den Fermentationsprodukten des Pilzes Penicillium simplicissimum AK-40 isoliert. Diese Verbindung hat aufgrund ihrer einzigartigen Struktur und potenten biologischen Aktivität, insbesondere gegen Insekten, Aufmerksamkeit erregt .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Okaramine A kann durch eine Reihe chemischer Reaktionen ausgehend von Tryptophan-Derivaten synthetisiert werden. Ein wichtiger Schritt beinhaltet die Bildung eines Dihydroindoloazocin-Ringsystems unter Verwendung einer Palladium-katalysierten Cyclisierung . Die Synthese beinhaltet typischerweise:
- Reduktive N-Alkylierung von Tryptophanmethylester mit 3-Methyl-2-butenal.
- Acylierung mit einem Tryptophan-Derivat, um ein tetracyclisches Zwischenprodukt zu bilden.
- Palladium-katalysierte Cyclisierung zur Bildung der pentacyclischen Struktur.
- Weitere Umwandlungen, um die Synthese von this compound abzuschließen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die Fermentation von Penicillium simplicissimum AK-40 auf Okara (dem unlöslichen Rückstand von Sojabohnen). Die Fermentationsbrühe wird dann mit Aceton extrahiert, gefolgt von einer Partitionierung gegen Ethylacetat. Die Säulenchromatographie des Ethylacetatextrakts führt zur Isolierung von this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Okaramine A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Indol- und Azocinringe verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten haben können .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Modellverbindung zur Untersuchung der komplexen Alkaloidsynthese und Reaktionsmechanismen.
Biologie: this compound wird verwendet, um die Auswirkungen von Indolalkaloiden auf die Insektenphysiologie und das Insektenverhalten zu untersuchen.
Medizin: Es wird weiterhin erforscht, ob es ein potenzieller Leitstoff für die Entwicklung neuer Insektizide und möglicherweise anderer therapeutischer Wirkstoffe ist.
Industrie: This compound wird untersucht, um es für die Entwicklung umweltfreundlicher Insektizide zu verwenden
Wirkmechanismus
This compound entfaltet seine insektizide Wirkung, indem es die Glutamat-gesteuerten Chloridkanäle (GluCl) in Insektenneuronen angreift. Die Aktivierung dieser Kanäle führt zu einem Einstrom von Chlorid-Ionen, was eine Hyperpolarisierung des Neurons verursacht und letztendlich zur Lähmung und zum Tod des Insekts führt . Dieser Mechanismus ist hochspezifisch für Insekten, was this compound zu einem vielversprechenden Kandidaten für eine sichere Insektenbekämpfung macht .
Wissenschaftliche Forschungsanwendungen
Okaramine A has several scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: this compound is used to study the effects of indole alkaloids on insect physiology and behavior.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new insecticides and possibly other therapeutic agents.
Industry: This compound is being investigated for its use in developing environmentally friendly insecticides
Wirkmechanismus
Okaramine A exerts its insecticidal effects by targeting the glutamate-gated chloride channels (GluCl) in insect neurons. Activation of these channels leads to an influx of chloride ions, causing hyperpolarization of the neuron and ultimately leading to paralysis and death of the insect . This mechanism is highly specific to insects, making this compound a promising candidate for safe insect control .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Okaramine B: Ähnliche Struktur, aber mit einem zusätzlichen Azetidinring, zeigt eine höhere insektizide Aktivität.
Okaramine C, J, L und S–U: Diese Kongenere haben Variationen in ihren Ringstrukturen und funktionellen Gruppen
Einzigartigkeit
Okaramine A ist einzigartig aufgrund seiner spezifischen Kombination aus einem sechsgliedrigen Diketopiperazinring und einem achtsgliedrigen Azocinring sowie zwei Indolringen. Diese Struktur unterscheidet sich von anderen Indolalkaloiden und trägt zu seiner spezifischen biologischen Aktivität bei .
Eigenschaften
CAS-Nummer |
115444-43-4 |
|---|---|
Molekularformel |
C32H32N4O3 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
(1Z,4S,12R,14R,17Z)-12-hydroxy-19,19-dimethyl-5-(2-methylbut-3-en-2-yl)-3,5,16,21-tetrazaheptacyclo[14.13.0.03,14.04,12.06,11.020,28.022,27]nonacosa-1(29),6,8,10,17,20(28),22,24,26-nonaene-2,15-dione |
InChI |
InChI=1S/C32H32N4O3/c1-6-31(4,5)36-23-14-10-8-12-21(23)32(39)18-25-27(37)34-16-15-30(2,3)26-20(19-11-7-9-13-22(19)33-26)17-24(34)28(38)35(25)29(32)36/h6-17,25,29,33,39H,1,18H2,2-5H3/b16-15-,24-17-/t25-,29-,32-/m1/s1 |
InChI-Schlüssel |
XOYCJCSLHCTYSV-HTFKTHENSA-N |
Isomerische SMILES |
CC1(/C=C\N2/C(=C\C3=C1NC4=CC=CC=C43)/C(=O)N5[C@@H](C2=O)C[C@@]6([C@H]5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |
Kanonische SMILES |
CC1(C=CN2C(=CC3=C1NC4=CC=CC=C43)C(=O)N5C(C2=O)CC6(C5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


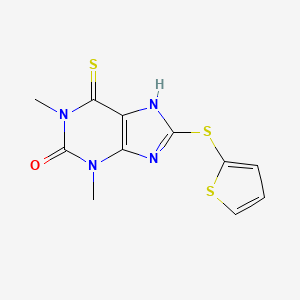
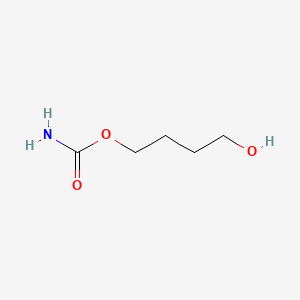


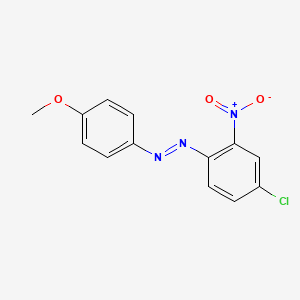
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
